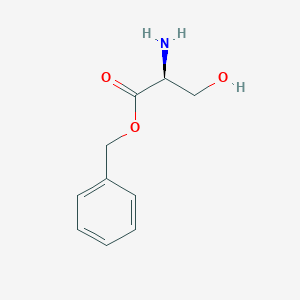

(S)-Benzyl 2-amino-3-hydroxypropanoate

Descripción general

Descripción

Synthesis Analysis

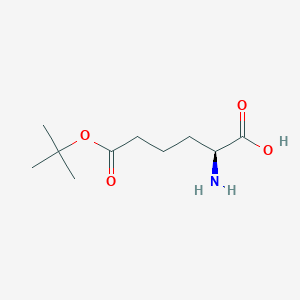

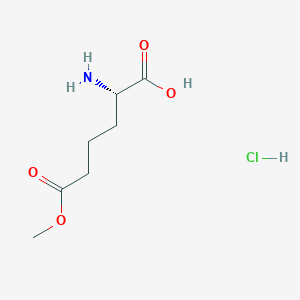

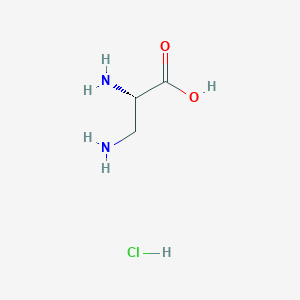

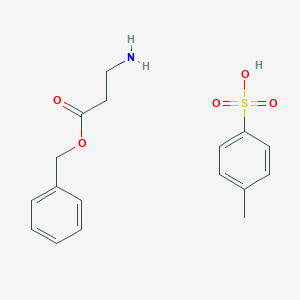

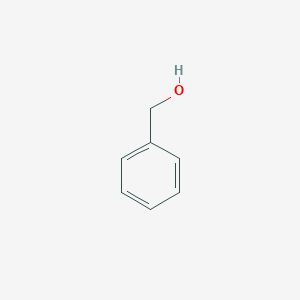

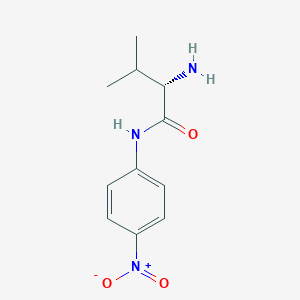

The synthesis of “(S)-Benzyl 2-amino-3-hydroxypropanoate” involves several steps. One method involves the use of O-(1H-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate and triethylamine in dichloromethane at 20℃ for 8 hours . Another method involves the use of hydrogen chloride in dichloromethane and water at 20℃ for 18 hours . Further methods involve the use of benzotriazol-1-ol, triethylamine, and dicyclohexyl-carbodiimide in tetrahydrofuran at 0 - 20℃ for 14 hours .Molecular Structure Analysis

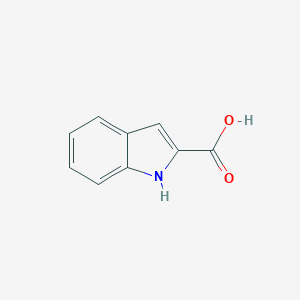

The molecular structure of “(S)-Benzyl 2-amino-3-hydroxypropanoate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The chemical reactions involving “(S)-Benzyl 2-amino-3-hydroxypropanoate” are complex and can be influenced by various factors such as temperature, pressure, and the presence of other chemicals .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Benzyl 2-amino-3-hydroxypropanoate” include a boiling point of 394.8±32.0 °C at 760 mmHg, a vapor pressure of 0.0±2.1 mmHg at 25°C, and an enthalpy of vaporization of 74.6±6.0 kJ/mol . It also has a flash point of 192.6±25.1 °C, an index of refraction of 1.519, and a molar refractivity of 22.5±0.3 cm^3 .Aplicaciones Científicas De Investigación

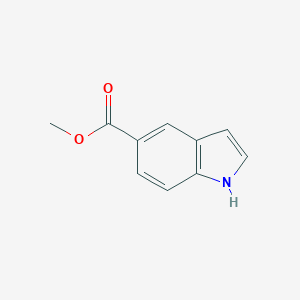

Synthesis and Structural Analysis The title compound, (S)-Benzyl 2-amino-3-hydroxypropanoate, has been utilized in the synthesis of (4SR)-4-Benzyl-4-hydroxyisoxazolidin-3-one. This synthesis involved a reaction with potassium hydroxide and led to the crystallization of the compound with two independent molecules in the asymmetric unit. The crystal structure demonstrated O—H⋯O and N—H⋯O interactions linking the molecules into one-dimensional chains (Gao & Sun, 2007).

Role in Synthesis of Heparin Saccharides Derivatives of benzyl 2-[1-(benzyloxy)formamido]-2-deoxy-α-D-glucopyranoside, including variants with different protecting groups, have been synthesized as starting materials for disaccharides. This process forms part of the broader synthesis of heparin saccharides, indicating the compound's utility in complex biochemical syntheses (Wyss & Kiss, 1975).

In Optical Resolution Processes The compound has been utilized in the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid, a process crucial for synthesizing optically active 2-amino-2-methyl-3-phenylpropanoic acid. This indicates its importance in achieving optical purity in chemical compounds, a key aspect in various pharmaceutical and chemical applications (Shiraiwa et al., 2002).

In Benzoate Metabolism Studies This compound has been implicated in studies of benzoate metabolism, specifically in the biosynthesis of compounds like soraphen A. This highlights its role in understanding and potentially manipulating metabolic pathways in organisms (Hill et al., 2003).

Enantioselective Synthesis The compound has been used in the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids. This application underscores its utility in the synthesis of specific, enantiomerically pure compounds, vital for research and drug development (Arvanitis et al., 1998).

In Prodrug Synthesis for Medical Research A derivative of this compound, 4-Carboxy-α-[3-(hydroxyamino)-3-oxopropyl]-benzenepropanoic acid, has been used as a potent inhibitor in prodrug synthesis for neuropathic pain treatment, showcasing its potential in therapeutic applications (Rais et al., 2017).

Study of Glycosyltransferases The compound has been studied in the context of glucosylation reactions of benzoates by glycosyltransferases, offering insights into biochemical transformations for industrial and strategic importance (Lim et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

benzyl (2S)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIDNACBMUWTYIV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357545 | |

| Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 2-amino-3-hydroxypropanoate | |

CAS RN |

1738-72-3 | |

| Record name | (S)-Benzyl 2-amino-3-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.